Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-2-14-9(13)6-12-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPJCSCDVNVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305814-06-5 | |
| Record name | ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate typically involves the reaction of 5-fluoropyridin-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate:
| Compound Name | Molecular Formula | Key Substituents | CAS No. | Key Differences from Target Compound |
|---|---|---|---|---|
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | C₁₀H₁₂FNO₂ | 5-Fluoro-6-methylpyridyl, ester | 1393566-89-6 | Methyl group at pyridine C6; lacks amino link |
| Ethyl 2-(3-methylphenyl)aminoacetate | C₁₁H₁₅NO₂ | 3-Methylphenyl, ester | 21911-66-0 | Phenyl instead of pyridine; non-fluorinated |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Phenyl, ketone-ester | 5413-05-8 | Acetoacetate backbone; no nitrogen heterocycle |
| 2-(5-Fluoropyridin-2-yl)acetic acid | C₇H₆FNO₂ | 5-Fluoropyridyl, carboxylic acid | 1000515-83-2 | Carboxylic acid instead of ester-amine |
| Ethyl 2-(6-methylpyridin-2-yl)acetate | C₁₀H₁₃NO₂ | 6-Methylpyridyl, ester | 5552-83-0 | Methyl at pyridine C6; non-fluorinated |
Key Observations :
- Amino vs. Ester Linkage: The acetamide-ester group in the target compound distinguishes it from simpler esters (e.g., Ethyl 2-phenylacetoacetate) or carboxylic acid derivatives (e.g., 2-(5-Fluoropyridin-2-yl)acetic acid) .
Physicochemical Properties
Computational data for selected compounds:
| Compound Name | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 1.5* | 52.3* | 1 | 5 |
| Ethyl 2-(3-methylphenyl)aminoacetate | 2.6 | 38.3 | 1 | 3 |
| Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate | 2.1 | 39.1 | 0 | 4 |
| 2-(5-Fluoropyridin-2-yl)acetic acid | 0.8 | 52.3 | 1 | 4 |
Analysis :
- Lipophilicity (XLogP3): The target compound’s intermediate XLogP3 (1.5) suggests moderate solubility in both polar and nonpolar solvents, contrasting with more lipophilic analogs like Ethyl 2-(3-methylphenyl)aminoacetate (XLogP3 = 2.6) .
- Polar Surface Area: The amino and ester groups in the target compound contribute to a higher polar surface area (52.3 Ų), comparable to 2-(5-Fluoropyridin-2-yl)acetic acid, which may influence membrane permeability .
Biological Activity
Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a fluorinated pyridine moiety, which enhances its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 183.18 g/mol. The presence of the ethyl ester group contributes to its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The fluorinated pyridine structure is known to enhance the compound's ability to interact with microbial enzymes and receptors, potentially inhibiting their function. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of certain cancer cell lines by interfering with specific signaling pathways. For instance, preliminary data indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act on various receptors, modulating their activity and influencing downstream signaling cascades.
These interactions are facilitated by non-covalent bonding mechanisms such as hydrogen bonding and π-π interactions due to the presence of the aromatic pyridine ring.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(pyridin-2-yloxy)acetate | C8H9NO2 | Lacks fluorine; simpler analog |
| Ethyl 2-(4-chloropyridin-2-yloxy)acetate | C9H9ClN O2 | Contains chlorine instead of fluorine |
| Ethyl 3-(pyridin-3-yloxy)acetate | C8H9NO2 | Variation in position of the oxygen atom |
Uniqueness : The incorporation of the fluorinated pyridine moiety in this compound enhances its reactivity and biological activity compared to similar compounds lacking this feature .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
-
Antimicrobial Activity : A study reported that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
- Tested Strains : E. coli, S. aureus
- Inhibition Zone : Ranged from 15 mm to 25 mm depending on concentration.
-
Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability for several cancer cell lines.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Approximately 10 µM for HeLa cells.
Q & A
Q. Optimization Table :
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Base | NaH (higher reactivity) vs. K₂CO₃ (milder) | NaH increases yield but may cause ester hydrolysis if moisture is present |
| Temperature | 60–80°C | Higher temps accelerate reaction but risk decomposition |
| Solvent | DMF > THF | Polar aprotic solvents enhance nucleophilicity |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The pyridine ring protons (δ 7.5–8.5 ppm) and fluorinated carbon (δ ~150 ppm, J ~250 Hz for C-F coupling) are diagnostic. The ethyl ester group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 229.08 (C₉H₁₁FN₂O₂). Fragmentation patterns confirm the loss of ethoxy (–OEt, 45 Da) and fluorine .
- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate the ester and amine groups .
Advanced: How does the 5-fluoro substituent influence the pyridine ring’s electronic environment and reactivity?
Answer:
The electron-withdrawing fluorine at C5:
- Activates the Ring : Enhances electrophilicity at C2 and C4 via inductive effects, favoring nucleophilic substitution at these positions .
- Directs Reactivity : Meta-directing effects stabilize intermediates during reactions like nitration or halogenation. Computational studies (DFT) show reduced electron density at C2/C4 compared to non-fluorinated analogs .
- Experimental Validation : Competitive reactions with Cl⁻ vs. F⁻ under identical conditions can quantify substituent effects via kinetic studies .
Advanced: How can researchers resolve contradictions in solubility data across solvent systems?
Answer:
Discrepancies often arise from:
- Polymorphism : Crystalline vs. amorphous forms (confirmed via XRD) may exhibit different solubilities .
- pH Effects : The amine group’s protonation state (pKa ~3.5–4.5) drastically alters solubility in aqueous buffers. Use potentiometric titration to determine pH-dependent solubility profiles .
- Solvent Polarity : Solubility in DMSO (high) vs. hexane (low) correlates with Hansen solubility parameters. Systematic testing in binary solvent systems (e.g., EtOH/H₂O) can identify optimal conditions .
Advanced: What computational strategies predict biological target interactions for derivatives of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) by simulating interactions between the fluoropyridine moiety and hydrophobic active sites .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against bacterial targets (e.g., E. coli DHFR) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Basic: What are common byproducts during synthesis, and how are they mitigated?
Answer:
- Hydrolysis Products : Ethyl ester hydrolysis to carboxylic acid (detected via TLC, Rf ~0.1 in 1:1 EtOAc/hexane). Prevent by strict anhydrous conditions .
- Di-Substituted Byproducts : Over-alkylation at the amine (identified via HRMS as [M+H]⁺ + 72 Da). Minimize by controlling stoichiometry (1:1 amine:ester ratio) .
- Oxidation Products : Fluoropyridine-N-oxide (confirmed via IR at 1250 cm⁻¹). Use inert atmospheres (N₂/Ar) to suppress .
Advanced: How does the aminoacetate moiety modulate enzyme interactions?
Answer:
- Hydrogen Bonding : The NH group forms H-bonds with catalytic residues (e.g., Serine in proteases), validated via site-directed mutagenesis .
- Steric Effects : Substituents on the acetate chain (e.g., methyl vs. ethyl) alter binding pocket occupancy. Use X-ray crystallography (SHELX-refined structures) to map interactions .
- Enzymatic Assays : Compare IC₅₀ values of analogs in kinase inhibition assays to quantify the moiety’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
